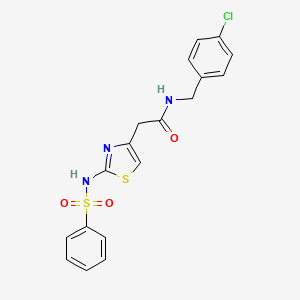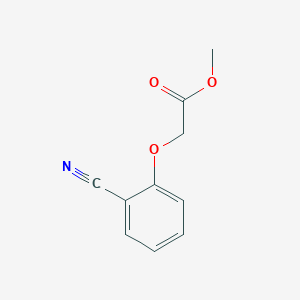
Methyl 2-(2-cyanophenoxy)acetate
Overview
Description
Methyl 2-(2-cyanophenoxy)acetate is an organic compound with the molecular formula C10H9NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the ortho position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-cyanophenoxy)acetate can be synthesized through several methods. One common route involves the reaction of 2-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyanophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)acetic acid.
Reduction: Methyl 2-(2-aminophenoxy)acetate.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-cyanophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-cyanophenoxy)acetate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes. The cyano group can interact with active sites of enzymes, affecting their activity. The ester group can also undergo hydrolysis, releasing the active phenoxyacetic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-cyanophenoxy)acetate: Similar structure but with the cyano group at the para position.
Ethyl 2-(2-cyanophenoxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-nitrophenoxy)acetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Methyl 2-(2-cyanophenoxy)acetate is unique due to the position of the cyano group, which can influence its reactivity and interactions with other molecules. The ortho position of the cyano group can lead to different steric and electronic effects compared to similar compounds with substitutions at other positions.
Properties
IUPAC Name |
methyl 2-(2-cyanophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOKMZCLMNFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
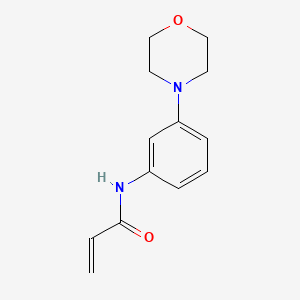
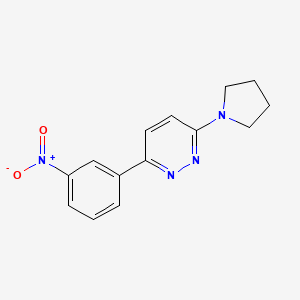
![cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)
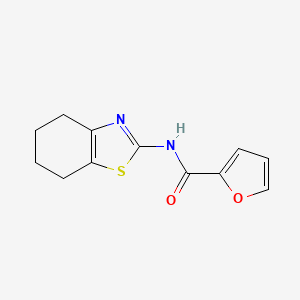
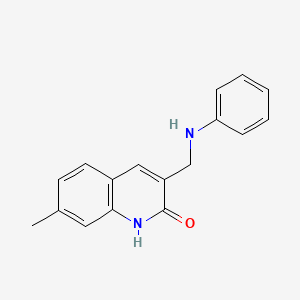
![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)
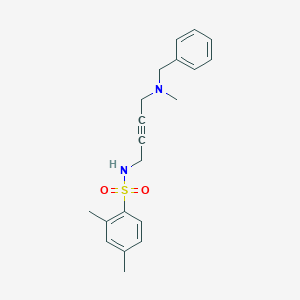
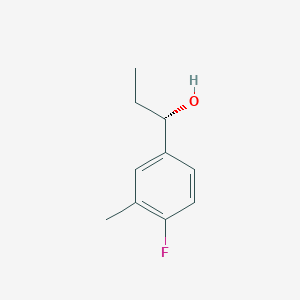

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)
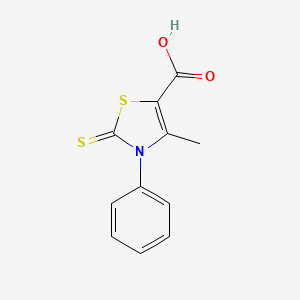
![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)
